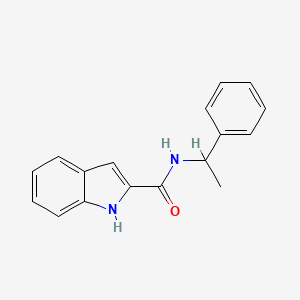

N-(1-phenylethyl)-1H-indole-2-carboxamide

Description

N-(1-Phenylethyl)-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a phenylethyl substituent on the carboxamide nitrogen. Indole carboxamides are a well-studied class of compounds due to their diverse pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-(1-phenylethyl)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C17H16N2O/c1-12(13-7-3-2-4-8-13)18-17(20)16-11-14-9-5-6-10-15(14)19-16/h2-12,19H,1H3,(H,18,20) |

InChI Key |

LXOLJUFDIYRFOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-(1-phenylethyl)-1H-indole-2-carboxamide involves the N-alkylation of indoles. This can be achieved through copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. The reaction is performed in the presence of copper iodide and potassium hydroxide, utilizing tri(p-tolyl)phosphine as a ligand . Another method involves the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol that is rapid and high-yielding .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Fischer indolisation–N-alkylation approach is particularly suitable for industrial applications due to its efficiency in terms of time, cost, yield, and labor .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert the compound into indolines.

Substitution: N-alkylation and other substitution reactions are common, where the indole nitrogen is substituted with different alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and sodium hydride in solvents like DMF or THF are employed.

Major Products Formed

Oxidation: Oxindoles

Reduction: Indolines

Substitution: N-alkylated indoles

Scientific Research Applications

N-(1-phenylethyl)-1H-indole-2-carboxamide and its derivatives have a variety of applications, including medicinal chemistry, kinase inhibition, and allosteric modulation . Indole-2-carboxamides, a structurally related compound, have been the focus of structure-activity relationship (SAR) studies .

Medicinal Chemistry Applications

- Glycogen Phosphorylase Inhibition A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide, referred to as compound 1, is a brain-type glycogen phosphorylase inhibitor with cardioprotective properties. It can regulate glucose metabolism, control cell apoptosis, and has potential therapeutic effects on cerebral hypoxic-ischemic brain injury .

- Protection Against Hypoxic-Ischemic Brain Injury Compound 1 can alleviate hypoxia/reoxygenation injury of astrocytes by improving cell viability, reducing LDH leakage rate and intracellular glucose content, and reducing post-ischemic ROS levels. It can also reduce ATP levels in brain cells after ischemia, improve cellular energy metabolism, downregulate extracellular acidification, and improve metabolic acidosis. Furthermore, it can increase mitochondrial aerobic energy metabolism during brain cell reperfusion, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins .

- Antiproliferative Activity Indole-based derivatives have demonstrated promising antiproliferative activity against human cancer cell lines. Further investigation revealed multi-kinase inhibitory effects against EGFR, VEGFR-2, and BRAFV600E, and affected caspase and apoptotic assay pathways .

- Curcumin Derivatives Curcumin derivatives have shown potential as medicinal chemistry agents. For instance, Compound 13 reduced tumor size in MDA-MB-231 xenograft nude mice, particularly in combination with doxorubicin . Compound 15 was found to be more potent than curcumin against metastatic cancer cells, without cytotoxicity against peripheral blood mononuclear cells . Compound 47 reduced transcriptional activation of NF-κB and inhibited PKC-alpha kinase, while Compound 56 was identified as a potent compound against pancreatic cancer .

N-(1-phenylethyl)aziridine-2-carboxylates, -carbaldehydes and -methanols have applications in the syntheses of approved drugs and potential medications, as well as natural products such as alkaloids, sphingoids, ceramides, and hydroxy amino acids .

Kinase Inhibition

- Indole-Based Kinase Inhibitors Indole-based derivatives have been designed and synthesized as kinase inhibitors . These compounds were tested for antiproliferative activity against different human cancer cell lines and further investigated for multi-kinase inhibitory effects against EGFR, VEGFR-2, and BRAFV600E . Molecular docking studies have been performed to determine the binding modes of active compounds within the active sites of targeted kinases .

Allosteric Modulation

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cytotoxicity and Anticancer Effects

Enzyme Inhibition and Antioxidant Properties

- N-Cyclopropyl and N-Benzoylphenyl Derivatives :

- Sulfonyl-Substituted Analogs (e.g., Compound 28) :

Pharmacological Advantages and Limitations

- N-(1-Phenylethyl) vs. N-(4-Chlorophenyl): The phenylethyl group may enhance blood-brain barrier penetration compared to chlorophenyl, but this requires experimental validation. Chlorophenyl analogs show proven cytotoxicity but may exhibit higher toxicity to normal cells .

- Fluoro-Substituted Analogs (e.g., 5-Fluoro) :

- Halogenation can increase metabolic stability and binding affinity, though biological data are lacking .

Biological Activity

N-(1-phenylethyl)-1H-indole-2-carboxamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and findings from relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Na+/H+ Exchanger : Studies have shown that derivatives of indole-2-carboxamides can inhibit the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cellular volume. The presence of bulky groups at the 1-position enhances this inhibitory activity, making it a significant area for therapeutic exploration .

- Allosteric Modulation of Cannabinoid Receptors : Research indicates that indole-2-carboxamides can act as allosteric modulators for cannabinoid receptors, particularly CB1. This modulation can influence various physiological functions, including pain perception and appetite regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy and specificity of this compound. Key findings include:

- Substituent Influence : Variations in substituents on the indole ring significantly affect biological activity. For instance, longer alkyl chains at the C3 position have been shown to retain activity, while specific substitutions at the 4-position of the phenyl ring enhance CB1 receptor activity .

- Potency Against Cancer : Compounds derived from the indole scaffold have demonstrated potent anticancer activities. For example, certain derivatives showed IC50 values lower than 0.5 µM against various cancer cell lines, indicating strong antiproliferative effects .

Case Studies and Experimental Findings

Several studies have provided insights into the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Research Findings

Recent research has highlighted several promising aspects of this compound:

- Cardioprotective Properties : One study reported that related compounds could protect against hypoxic-ischemic brain injury by improving cell viability and reducing oxidative stress markers .

- Anticancer Potential : Another investigation focused on the anticancer properties of indole derivatives, revealing their ability to inhibit key oncogenic pathways and induce apoptosis in cancer cells .

Q & A

Basic: What are the standard synthetic protocols for N-(1-phenylethyl)-1H-indole-2-carboxamide?

Answer:

The synthesis typically involves coupling reactions using carbodiimide-based reagents. For example:

- Step 1: React 1H-indole-2-carboxylic acid with 1-phenylethanamine in dry dichloromethane (DCM) using 2,6-lutidine as a base.

- Step 2: Add TBTU (tetramethyluronium tetrafluoroborate) as a coupling agent under cooled conditions (0–5°C) to activate the carboxylic acid.

- Step 3: Purify via column chromatography (hexane:ethyl acetate gradient) and confirm purity using TLC and elemental analysis .

Key Parameters:

- Solvent: DCM

- Coupling agent: TBTU

- Reaction time: Overnight

- Yield: ~30–50% (varies with substituents) .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Answer:

Optimization strategies include:

- Coupling Agent Selection: Replace TBTU with HATU or EDCI for higher efficiency in polar solvents (DMF or acetonitrile) .

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .

- Solvent System: Use DMF for better solubility of indole derivatives, but ensure thorough washing to remove residual solvent .

- Purification: Employ Combiflash chromatography with gradients (e.g., 0–30% ethyl acetate in hexane) for higher resolution .

Example: A study achieved 85% yield by substituting TBTU with HATU and using DMF at 25°C .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

- 1H/13C NMR: Analyze chemical shifts (e.g., indole NH at δ 9–11 ppm, aromatic protons at δ 6.5–8.5 ppm) in DMSO-d6 or CDCl3 .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 431.1530 for C26H24ClN2O2) .

- X-ray Crystallography: Resolve 3D conformation, particularly for chiral centers in the phenylethyl group .

Advanced: How to resolve ambiguous NMR signals caused by rotameric equilibria?

Answer:

- Variable Temperature NMR: Cool samples to –40°C to slow conformational exchange and split overlapping signals .

- 2D NMR (COSY, HSQC): Assign coupling patterns and correlate protons with carbons .

- Crystallography: Use single-crystal X-ray data to confirm bond angles and spatial arrangement .

Case Study: Rotameric splitting in N-(1-phenylethyl) derivatives was resolved using HSQC at 400 MHz, revealing distinct diastereotopic protons .

Basic: What biological activities have been reported for this compound?

Answer:

- Antiviral Activity: Derivatives showed anti-HIV-1 activity (IC50 = 0.8–2.5 µM) by targeting reverse transcriptase .

- Antimycobacterial Effects: Inhibited Mycobacterium tuberculosis growth (MIC = 0.5 µg/mL) via membrane disruption .

- Lipid-Lowering Effects: Reduced plasma triglycerides in hyperlipidemic rats by 40–60% .

Advanced: How to design derivatives for enhanced target selectivity (e.g., GPCRs vs. kinases)?

Answer:

- Substituent Engineering:

- Stereochemistry Control: Use chiral HPLC to isolate enantiomers and compare activity (e.g., (R)-isomers showed 10× higher potency than (S) in anti-HIV assays) .

Example: Adding a 4-azidophenethyl group improved crosslinking efficiency with CB1 receptors .

Basic: How to assess purity and stability during storage?

Answer:

- Purity: Use TLC (Rf = 0.3–0.5 in 9:3 hexane:ethyl acetate) and elemental analysis (<0.5% deviation) .

- Stability: Store at –20°C under argon; monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .

Advanced: How to reconcile conflicting solubility data across studies?

Answer:

- Solvent Systems: DCM-synthesized compounds may have lower aqueous solubility than DMF-synthesized analogs due to residual solvent effects .

- Salt Formation: Convert free base to hydrochloride salt (improves solubility from 0.1 mg/mL to 5 mg/mL) .

- Dynamic Light Scattering (DLS): Measure aggregation propensity in PBS (pH 7.4) to explain discrepancies .

Basic: What computational tools predict binding modes of this compound?

Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with HIV-1 reverse transcriptase (PDB: 1RTD) .

- QSAR Models: Correlate logP values (2.5–4.0) with antimycobacterial activity .

Advanced: How to address cytotoxicity in cell-based assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.